molecular formula C10H11NO B126141 Cyclopropyl(2-methylpyridin-4-yl)methanone CAS No. 155047-87-3

Cyclopropyl(2-methylpyridin-4-yl)methanone

Katalognummer B126141
CAS-Nummer: 155047-87-3
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: OTUZWMDCPSTOOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(2-methylpyridin-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

Cyclopropyl(2-methylpyridin-4-yl)methanone is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and pain. It has been found to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It also modulates the activity of various neurotransmitters involved in pain perception, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
Cyclopropyl(2-methylpyridin-4-yl)methanone has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces pain perception through the modulation of various neurotransmitters involved in pain signaling.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclopropyl(2-methylpyridin-4-yl)methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for various biochemical and pharmacological assays. However, its limited solubility in aqueous solutions can pose challenges in certain experiments. Its potential toxicity and side effects also need to be carefully evaluated.

Zukünftige Richtungen

Cyclopropyl(2-methylpyridin-4-yl)methanone has significant potential for further research in various fields. Future studies could focus on its potential use in the treatment of various inflammatory and neurological disorders. Its mechanism of action could be further elucidated to identify potential targets for drug development. The development of novel analogs and derivatives of Cyclopropyl(2-methylpyridin-4-yl)methanone could also be explored to improve its efficacy and reduce potential side effects.
In conclusion, Cyclopropyl(2-methylpyridin-4-yl)methanone is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory and analgesic properties, mechanism of action, and biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully explore its potential and develop novel therapeutic agents based on its structure and properties.

Synthesemethoden

Cyclopropyl(2-methylpyridin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylpyridine with cyclopropanecarboxylic acid followed by the addition of a reducing agent. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(2-methylpyridin-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

155047-87-3

Produktname

Cyclopropyl(2-methylpyridin-4-yl)methanone

Molekularformel

C10H11NO

Molekulargewicht

161.2 g/mol

IUPAC-Name

cyclopropyl-(2-methylpyridin-4-yl)methanone

InChI

InChI=1S/C10H11NO/c1-7-6-9(4-5-11-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI-Schlüssel

OTUZWMDCPSTOOF-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)C2CC2

Kanonische SMILES

CC1=NC=CC(=C1)C(=O)C2CC2

Synonyme

cyclopropyl-(2-Methylpyridin-4-yl)Methanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.